2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound featuring a tetrazole ring, a fluorophenyl group, and a thioacetamido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the nucleophilic substitution reaction where a fluorophenyl thioacetamide is reacted with a tetrazole derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thioacetamido group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetamido group can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-((4-chlorophenyl)thio)acetamido)phenyl)-2H-tetrazole-5-carboxamide
- 2-(4-(2-((4-bromophenyl)thio)acetamido)phenyl)-2H-tetrazole-5-carboxamide
Uniqueness
The presence of the fluorophenyl group in 2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-2H-tetrazole-5-carboxamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro or bromo analogs. This can result in enhanced biological activity and better pharmacokinetic profiles, making it a compound of significant interest in drug development.
Properties
IUPAC Name |
2-[4-[[2-(4-fluorophenyl)sulfanylacetyl]amino]phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN6O2S/c17-10-1-7-13(8-2-10)26-9-14(24)19-11-3-5-12(6-4-11)23-21-16(15(18)25)20-22-23/h1-8H,9H2,(H2,18,25)(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXJAUBDAOFUKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)F)N3N=C(N=N3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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